2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-
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Overview
Description
5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
The synthesis of 5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-position.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential cytotoxic activity against cancer cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: This compound has similar structural features but different substituents, leading to variations in biological activity.
1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Lacks the pyrazole ring, resulting in different chemical and biological properties.
The uniqueness of 5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its combined pyrazole and pyrimidine structure, which imparts distinct reactivity and potential biological activities .
Properties
Molecular Formula |
C12H14N4O3 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
5-[(1-ethylpyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N4O3/c1-4-16-7-8(6-13-16)5-9-10(17)14(2)12(19)15(3)11(9)18/h5-7H,4H2,1-3H3 |
InChI Key |
HYYHYCKLJMPHPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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